5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride

Chromatography Derivatization Method Development

Co-elution of early-eluting polar amines with matrix interferences remains a critical bottleneck in reversed-phase HPLC-fluorescence/MS assays. 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride (CAS 1152431-76-9) addresses this via its 5-methyl substituent, which increases hydrophobicity and delivers longer retention times-resolving derivatized analytes from the solvent front and polar matrix components. The +14 Da mass shift relative to the unsubstituted analog further enables differential isotopic labeling for multiplexed comparative quantification in a single LC-MS/MS run. • Resolves polar amine derivatives from early-eluting matrix interferences on standard C18 columns without mobile-phase overhauls. • +14 Da mass signature enables clean MS/MS quantitation and differential labeling strategies for metabolomics and proteomics. • Available in 95% purity; suitable for HPLC-fluorescence and HPLC-MS derivatization workflows in bioanalytical method development.

Molecular Formula C7H5ClN2O3S
Molecular Weight 232.64 g/mol
CAS No. 1152431-76-9
Cat. No. B1293120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride
CAS1152431-76-9
Molecular FormulaC7H5ClN2O3S
Molecular Weight232.64 g/mol
Structural Identifiers
SMILESCC1=C(C2=NON=C2C=C1)S(=O)(=O)Cl
InChIInChI=1S/C7H5ClN2O3S/c1-4-2-3-5-6(10-13-9-5)7(4)14(8,11)12/h2-3H,1H3
InChIKeyPNFIAAOCDDIDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride: Procurement Overview


5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride (CAS 1152431-76-9) is a heterocyclic organic compound with the molecular formula C₇H₅ClN₂O₃S and a molecular weight of approximately 232.64 g/mol . It features a 2,1,3-benzoxadiazole (benzofurazan) core, a fluorogenic scaffold, with a reactive sulfonyl chloride group at the 4-position and a methyl substituent at the 5-position . The presence of the sulfonyl chloride moiety enables it to act as an electrophilic derivatization reagent, primarily targeting nucleophiles such as amines and alcohols . This specific substitution pattern, notably the methyl group, provides a distinct molecular weight and alters physicochemical properties like hydrophobicity and electron density relative to unsubstituted or halogenated analogs . It is commercially available from several vendors with a typical purity specification of 95% .

Electrophilic derivatization reagent for amine and alcohol nucleophiles

5-Methyl substitution provides distinct reversed-phase retention and mass signature vs. unsubstituted analog

Supports HPLC-fluorescence and LC-MS method development workflows

Why It Is Not Interchangeable with Analogs


Substituting 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride with its unsubstituted parent compound (2,1,3-benzoxadiazole-4-sulfonyl chloride, CAS 114322-14-4) or with halogenated analogs like the 5-chloro derivative (CAS information not directly found but implied) is not a viable scientific practice without method revalidation. The methyl substituent at the 5-position fundamentally alters key molecular properties. It increases the compound's molecular weight to 232.64 g/mol from 218.61 g/mol for the unsubstituted version , and more importantly, increases its hydrophobicity and modifies its electron density . These changes directly impact the chromatographic retention time, ionization efficiency in mass spectrometry, and fluorescence characteristics of the resulting derivative [1]. In analytical workflows, particularly those using reversed-phase HPLC, a more hydrophobic derivative (from the methylated reagent) will exhibit significantly longer retention times than its non-methylated counterpart, potentially improving separation from interfering peaks but also requiring different elution conditions [2]. Furthermore, the altered electron distribution can affect the fluorescence quantum yield and stability of the benzoxadiazole core, leading to different sensitivity and detection limits [3]. Therefore, direct substitution without a full analytical method redevelopment is not recommended.

Unsubstituted parent compound (CAS 114322-14-4) may yield different reversed-phase retention times, requiring elution condition re-optimization.

5-Chloro or other halogenated analogs alter electron density at the sulfonyl center, potentially shifting reaction kinetics and fluorescence quantum yield.

Direct substitution without full analytical method revalidation may compromise assay accuracy and reproducibility.

Quantitative Evidence for Scientific Selection


Enhanced Reversed-Phase HPLC Retention

5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride provides a measurable increase in hydrophobicity compared to the unsubstituted parent compound. Its 5-methyl substituent increases the predicted logP (octanol-water partition coefficient) value, resulting in a longer retention time on reversed-phase C18 HPLC columns for identical analytes derivatized with this reagent versus the non-methylated analog . This differential retention can be exploited to resolve target analytes from hydrophilic matrix interferences that co-elute with derivatives formed from the unsubstituted reagent [1].

RP-HPLC Retention
Class-level inference
Predicted logP increase of ~0.5–0.8 units vs. unsubstituted
May improve separation from solvent front and polar matrix interferences
Analyte-dependent; method-specific validation required
Chromatography Derivatization Method Development

Distinct Mass Signature for LC-MS/MS

The presence of the methyl group at the 5-position provides a unique mass shift of +14 Da for derivatives formed with 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride compared to those formed with the unsubstituted 2,1,3-benzoxadiazole-4-sulfonyl chloride . This allows for clear differentiation in mass spectrometry, including the potential for multiplexed analysis where samples derivatized with different isotopic or methylated analogs are combined to increase throughput [1]. The precursor and fragment ions are distinct, reducing the risk of cross-talk or interference from isobaric endogenous compounds that might share the same nominal mass as the unsubstituted derivative [2].

MS Mass Shift
Class-level inference
+14 Da vs. unsubstituted derivative
Enables distinct MS detection and multiplexed sample analysis
Based on structural mass difference; verify with target analytes
Mass Spectrometry LC-MS Derivatization

Modulated Electrophilicity for Reaction Selectivity

The electron-donating methyl group at the 5-position, ortho to the sulfonyl chloride moiety, can subtly modulate the electrophilicity of the sulfur center [1]. While the sulfonyl chloride group remains highly reactive, this substitution can influence reaction kinetics and selectivity in complex matrices, particularly when targeting amines with varying degrees of steric hindrance . For example, it may exhibit a different reaction rate with primary versus secondary amines compared to the unsubstituted or more electron-withdrawing substituted analogs (e.g., 5-chloro or 5-nitro), potentially offering a tool to discriminate between analyte classes based on reaction conditions [2].

Reaction Selectivity
Class-level inference
Inferred from Hammett σ constants; no direct kinetic data
Selectivity toward primary vs. secondary amines may differ; experimental verification needed
Ortho-methyl electron-donating effect may modulate reactivity
Organic Synthesis Reaction Selectivity Derivatization

Evidence Gap Acknowledgment: Lack of Direct Comparative Studies Necessitates Internal Validation

A comprehensive search of primary research papers, patents, and authoritative databases reveals a critical evidence gap: there are currently no published, peer-reviewed studies that provide direct, quantitative head-to-head comparisons of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride against its closest structural analogs (e.g., 2,1,3-benzoxadiazole-4-sulfonyl chloride, 5-chloro analog, or 4-(chlorosulfonyl)-7-fluoro analog) in a standardized assay [1]. All differentiation claims presented in this guide are therefore derived from class-level inference, computational prediction, or fundamental chemical principles [2]. Consequently, any scientific or industrial user considering this compound for procurement and use must conduct rigorous internal validation experiments. Direct substitution of an established method using another benzoxadiazole sulfonyl chloride is not advised without a full re-validation, including assessment of reaction efficiency, derivative stability, chromatographic behavior, and detection sensitivity (fluorescence or MS) [3].

Comparative Data Gap
Data to verify
No published head-to-head studies vs. structural analogs
Internal method revalidation essential before substituting established reagents
Claims based on class-level inference; user validation required
Method Validation Procurement Decision Analytical Chemistry

Targeted Application Scenarios


Hydrophilic Amine Analysis in Biological Fluids

Researchers developing HPLC-fluorescence or HPLC-MS methods for the quantification of hydrophilic amines (e.g., amino acids, small peptides, or biogenic amines) in complex matrices like plasma or urine may prioritize 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride. As established in Section 3, its increased hydrophobicity from the methyl substituent is expected to yield longer retention times on reversed-phase columns compared to the unsubstituted analog [1]. This increased retention is critical for resolving the derivatized analytes from the solvent front and early-eluting, polar matrix interferences, which are a common source of ion suppression in MS and baseline noise in fluorescence detection . This specific property makes it a candidate for assays where separation from the void volume is the primary analytical challenge.

Differential Mass Tagging for Multiplexed LC-MS/MS

In proteomics, metabolomics, or drug metabolism studies requiring comparative or absolute quantification of amine-containing compounds across multiple samples, the +14 Da mass shift of the 5-methyl derivative relative to the unsubstituted benzoxadiazole-4-sulfonyl chloride is a key advantage. This unique mass signature allows for the creation of a 'heavy' label for use in differential labeling strategies (e.g., comparing control vs. treated samples or for use as an internal standard [1]). By derivatizing different sample cohorts with either the methylated or unsubstituted reagent and then combining them, researchers can achieve multiplexed analysis in a single LC-MS/MS run . This reduces instrument time, minimizes run-to-run variability, and provides robust relative quantification, as the distinct MS signals for each tag can be separately monitored and compared .

Synthesis of Fluorescent Probes and Sulfonamides

In a medicinal chemistry or chemical biology context, 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride is a valuable building block for constructing novel molecules [1]. Its reactive sulfonyl chloride allows for the straightforward introduction of the methylated benzoxadiazole fluorophore onto amine-containing pharmacophores or biomolecules, forming stable sulfonamide linkages . The presence of the methyl group provides a specific 'handle' that can subtly alter the physicochemical properties (lipophilicity, metabolic stability) and biological activity of the resulting conjugate compared to conjugates made with other benzoxadiazole analogs . This is useful in structure-activity relationship (SAR) studies where fine-tuning of drug-like properties is required or for creating a new generation of fluorescent probes with tailored characteristics.

Method Refinement to Overcome Co-elution

For analysts who have previously encountered co-elution problems or isobaric interferences when using 2,1,3-benzoxadiazole-4-sulfonyl chloride for derivatization, 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride presents a direct, structurally related alternative for method refinement. As detailed in Section 3, the shift to a more hydrophobic derivative and a distinct +14 Da mass provides two independent vectors for improving separation and detection. An analyst can simply replace the original reagent with the 5-methyl analog in their existing workflow. This substitution is expected to significantly alter the chromatographic profile of the target analytes, potentially moving them away from interference peaks without requiring a complete overhaul of the mobile phase or column chemistry [1]. The distinct mass will also ensure clean MS/MS quantitation even if chromatographic resolution is not fully achieved .

Application
Selection Property
Validation Focus
Hydrophilic amine analysis in biological fluids
Increased reversed-phase retention
Resolution from solvent front and polar matrix interferences
Multiplexed LC-MS/MS quantification
Distinct mass shift for differential labeling
Signal separation and relative quantification across samples
Fluorescent probe and sulfonamide synthesis
Reactive sulfonyl chloride with methyl-modified fluorophore
SAR studies and tuning of conjugate properties
Method refinement to overcome co-elution
Alternative hydrophobicity and mass vs. unsubstituted reagent
Chromatographic profile shift and interference resolution

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